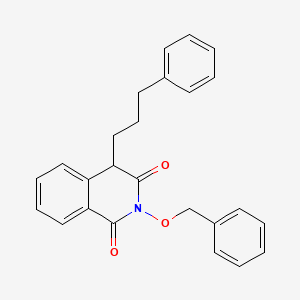

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione

Description

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is a synthetic derivative of the isoquinoline-1,3-dione scaffold, characterized by a benzyloxy group at the 2-position and a 3-phenylpropyl chain at the 4-position. The benzyloxy substituent contributes to lipophilicity, while the 3-phenylpropyl moiety may enhance molecular rigidity and receptor binding.

Properties

IUPAC Name |

2-phenylmethoxy-4-(3-phenylpropyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3/c27-24-22-16-8-7-15-21(22)23(17-9-14-19-10-3-1-4-11-19)25(28)26(24)29-18-20-12-5-2-6-13-20/h1-8,10-13,15-16,23H,9,14,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFQOBHLYFFUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801168881 | |

| Record name | 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269514-89-7 | |

| Record name | 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269514-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylmethoxy)-4-(3-phenylpropyl)-1,3(2H,4H)-isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801168881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H23NO3, characterized by the presence of an isoquinoline core substituted with benzyloxy and phenylpropyl groups. Its structural complexity suggests potential interactions with various biological targets.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain isoquinoline derivatives can inhibit cell proliferation with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 13.3 |

| Related Isoquinoline Derivative | HT-29 | 0.70 - 1.90 |

This table summarizes some of the findings related to the compound's antiproliferative activity against specific cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with key cellular pathways involved in cancer progression. The isoquinoline structure is known to influence various signaling pathways, including those regulating apoptosis and cell cycle progression.

Case Study:

In a study investigating the mechanism of action, it was found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a potential chemotherapeutic agent.

Neuroprotective Effects

Recent research also highlights the neuroprotective properties of related compounds. For example, derivatives have shown selective inhibition of monoamine oxidase B (MAO-B), which is crucial for neuroprotection in neurodegenerative diseases like Parkinson's.

Key Findings:

- MAO-B Inhibition: Compounds similar to this compound displayed competitive inhibition with IC50 values as low as 0.062 µM.

- Neuroprotective Mechanisms: These compounds exhibited antioxidant properties and reduced neuroinflammation in vitro.

Scientific Research Applications

Anticancer Properties :

Research has indicated that isoquinoline derivatives exhibit promising anticancer activity. Specifically, compounds similar to 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Neuroprotective Effects :

Recent studies suggest that isoquinoline derivatives can provide neuroprotective effects. These compounds may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various isoquinoline derivatives. It was found that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

In a research article from Neuroscience Letters, the neuroprotective effects of isoquinoline derivatives were examined using in vitro models of neurodegeneration. The results indicated that these compounds could significantly reduce cell death caused by oxidative stress, suggesting their potential use in treating neurodegenerative diseases.

Potential Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications in:

- Cancer Treatment : As a lead compound for developing new anticancer agents.

- Neurodegenerative Disease Management : For protecting neuronal cells and improving outcomes in diseases like Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Table 1. Physicochemical and Spectroscopic Data for Compounds 7e–7j vs. Theoretical Predictions for the Target Compound

| Property | 7e | 7f | 7g | 7h | 7i | Target Compound (Predicted) |

|---|---|---|---|---|---|---|

| Yield (%) | 72.5 | 69.7 | 78.6 | 59.6 | 60.7 | N/A |

| M.p. (°C) | 238.6–239.8 | 235.1–235.9 | 226.7–228.3 | 236.6–237.9 | 230.6–231.8 | ~180–210 |

| ESI-MS (m/z) | 340.3 | 326.2 | 340.3 | 354.3 | 354.3 | ~400–420 |

| Key Substituents | 5-(3-Aminopropyl) | 3-(4-Aminobutyl) | 4-(4-Aminobutyl) | 5-(4-Aminobutyl) | 3-(6-Aminohexyl) | 2-Benzyloxy, 4-(3-phenylpropyl) |

Implications of Substituent Variations

- Solubility: Aminoalkyl derivatives (7e–7j) are water-soluble dihydrochlorides, whereas the target compound’s benzyloxy and phenylpropyl groups favor lipid solubility, impacting bioavailability and administration routes.

- Bioactivity: Cationic aminoalkyl chains in 7e–7j may enhance DNA intercalation, while the target’s lipophilic groups could improve blood-brain barrier penetration.

- Synthetic Complexity : Charged derivatives require stringent purification, whereas the target compound’s neutral structure may simplify synthesis .

Q & A

Q. What are the standard synthetic routes for 2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3-dione, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between benzyl-protected intermediates and substituted phenylpropyl groups. For example:

- Epoxide ring-opening : Use 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione as a precursor, reacting with benzylamines under pyridine catalysis in n-propanol. Yields (26–37%) depend on steric hindrance and amine nucleophilicity .

- Solvent selection : Chloroform/methanol mixtures (CHCl₃/MeOH) are effective for isolating solid products (56–60% yield), as seen in analogous isoquinoline-dione syntheses .

- Purification : Column chromatography with ethyl acetate/hexane gradients ensures purity, while NMR (δ 7.26–7.89 ppm for aromatic protons) confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., doublets at J = 9.0 Hz for para-substituted benzyl groups) and benzyloxy methylene signals (δ 3.58–3.71 ppm) .

- 13C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and quaternary carbons in the isoquinoline-dione core .

- Mass spectrometry (ESI−) : Look for [M−H]⁻ peaks (e.g., m/z 389.41) to verify molecular weight .

- IR spectroscopy : Confirm C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) in analogous compounds .

Q. What are the critical considerations for handling and storing this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage : Keep in airtight, corrosion-resistant containers at ≤50°C, away from moisture and light to prevent degradation .

- Safety : Use explosion-proof equipment, inert gas purging during reactions, and static control to mitigate flammability risks .

- Contamination control : Avoid cross-contamination by dedicating glassware and using high-purity solvents (e.g., HPLC-grade) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., HEK-293 vs. HepG2), incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .

- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to identify outliers. For example, inconsistencies in acetylcholinesterase inhibition may arise from enzyme batch differences .

- Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence-based vs. colorimetric assays) .

Q. What computational strategies are recommended to predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP (calculated ~3.5 for similar compounds) .

- Molecular docking : Simulate interactions with aquatic toxicity targets (e.g., fish cytochrome P450 enzymes) to prioritize in vivo testing .

- Degradation pathways : Apply density functional theory (DFT) to predict hydrolysis or photolysis products under environmental conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent variation : Synthesize derivatives with modified benzyloxy groups (e.g., 4-fluoro or 4-methoxy) to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the phenylpropyl chain with aliphatic or heterocyclic groups to improve metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography or NMR-based conformational analysis to identify critical hydrogen-bonding motifs .

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C) for 2 hours, monitoring degradation via HPLC .

- Plasma stability assays : Use human plasma (37°C, 24 hours) with LC-MS to detect esterase-mediated hydrolysis .

- Forced degradation : Expose to UV light (254 nm) and analyze photodegradants with high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.